

# Ensitrelvir Fumarate: A Technical Overview of Early-Phase Clinical Trial Results

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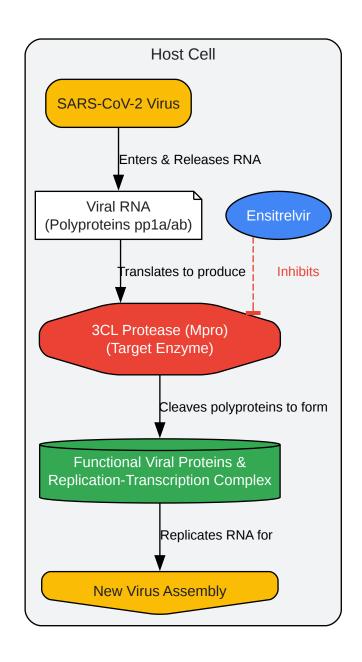
For Researchers, Scientists, and Drug Development Professionals

Introduction: **Ensitrelvir Fumarate** (trade name Xocova), developed by Shionogi in partnership with Hokkaido University, is an orally administered antiviral agent designed to combat SARS-CoV-2, the virus responsible for COVID-19.[1] It functions as a selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[2][3] This enzyme is critical for viral replication, making it a key target for antiviral therapy.[3][4] Preclinical studies demonstrated Ensitrelvir's antiviral activity against a wide range of SARS-CoV-2 variants and a favorable pharmacokinetic profile, paving the way for clinical investigation.[5][6] This guide provides a detailed summary of the early-phase clinical trial data, focusing on pharmacokinetics, safety, and virological efficacy.

### **Core Mechanism of Action**

Ensitrelvir is a noncovalent, nonpeptide inhibitor that targets the substrate-binding pocket of the 3CL protease.[2] By binding to this active site, it blocks the cleavage of viral polyproteins, a process essential for the virus to assemble functional replication machinery.[7] This inhibition effectively halts viral replication within host cells.[4] Structural analysis has revealed that Ensitrelvir specifically recognizes the S1, S2, and S1' subsites of the protease's substrate-binding pocket.[2][8]





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Caption: Ensitrelvir's mechanism of inhibiting SARS-CoV-2 replication.

## **Experimental Protocols**

Early-phase clinical development for Ensitrelvir involved Phase 1 studies in healthy volunteers and Phase 2 studies in patients with COVID-19. The protocols were designed to assess safety, tolerability, pharmacokinetics, and antiviral efficacy.

## Phase 1 Study Protocol (jRCT2031210202)



- Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of Ensitrelvir in healthy adults. The study also evaluated the effect of food on its pharmacokinetics.[9][10][11]
- Design: A multicenter, randomized, double-blind, placebo-controlled study.[11] An open-label,
   two-group, two-period crossover portion was included to assess the food effect.[11]
- Participants: Healthy Japanese and White adult participants.[9] Subsequent evaluations included Japanese females and elderly participants.[11]
- Intervention:
  - Part 1 (Single Ascending Dose): Participants received a single oral dose of Ensitrelvir (20, 70, 250, 500, 1,000, or 2,000 mg) or a placebo.[9]
  - Part 2 (Multiple Ascending Dose): Participants received once-daily oral Ensitrelyir for 5
    days at loading/maintenance doses of 375/125 mg or 750/250 mg, or a placebo.[9][11]
- Key Assessments:
  - Safety: Monitoring and recording of all treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[11]
  - Pharmacokinetics: Serial blood sampling to determine plasma concentrations of Ensitrelvir and calculate key PK parameters such as Cmax (maximum concentration), AUC (area under the curve), and t1/2 (half-life).[9][11]

## Phase 2a/2b Study Protocol (jRCT2031210350)

- Objective: To assess the antiviral efficacy and safety of Ensitrelvir in patients with mild-to-moderate COVID-19 or asymptomatic SARS-CoV-2 infection.[12][13]
- Design: A multicenter, randomized (1:1:1), double-blind, placebo-controlled, Phase 2/3 study. The results here focus on the Phase 2a and 2b parts.[10][12][14]
- Participants: Patients aged 12 years and older with a confirmed SARS-CoV-2 infection.[3]
   The Phase 2b part was conducted during the Omicron variant epidemic.[10][14]

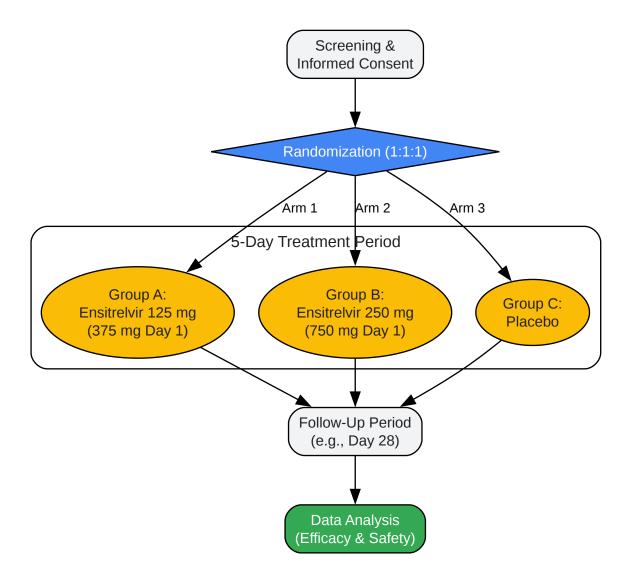
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- Intervention: Participants were randomized to receive one of the following once-daily for 5 days:
  - Ensitrelvir 125 mg (375 mg loading dose on Day 1)
  - Ensitrelvir 250 mg (750 mg loading dose on Day 1)
  - Placebo[12][14]
- Primary Endpoints:
  - Phase 2a: Change from baseline in the SARS-CoV-2 viral titer.[12][13]
  - Phase 2b (Co-primary): 1) Change from baseline in the SARS-CoV-2 titer on Day 4, and
     2) Time-weighted average change from baseline in the total score of 12 predefined
     COVID-19 symptoms.[14]
- Key Assessments:
  - Efficacy: Quantitative viral load (viral titer and viral RNA) measured from nasopharyngeal swabs at multiple time points.[10][12] Symptom severity was recorded daily by patients.
  - Safety: Assessed through the monitoring and reporting of adverse events.[14]





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Caption: Workflow of the randomized, placebo-controlled Phase 2 trial.

### **Data Presentation**

Quantitative data from the early-phase trials are summarized below.

# Table 1: Phase 1 Pharmacokinetic Profile in Healthy Adults



Parameter	Single Dose (20- 2,000 mg)	Multiple Dose (375/125 mg)	Food Effect (Single 375 mg Dose)
Dose Proportionality	Plasma exposures showed almost dose proportionality.[9]	Cmax and AUC increased in a dose-proportional manner in Japanese females. [11]	N/A
Tmax (Time to Cmax)	2.5 hours (fasted state).[5]	N/A	Delayed from 2.5h to 8h in fed state.[5]
Cmax (Max Concentration)	Dose-dependent.	C24 (24h concentration) exceeded the target plasma concentration (6.09 µg/mL).[11]	Reduced by 15% with food.[5]
AUC (Total Exposure)	Dose-dependent.	Similar on Day 1 and Day 5.[15]	No clinically meaningful impact.[5] [15]
t1/2 (Elimination Half- life)	42.2 to 48.1 hours.[9]	48.7 to 58.9 hours.[11]	Approximately 51 hours.[7]
Urinary Excretion	12.9% to 21.8% of the dose recovered in urine.[6]	N/A	N/A

Data compiled from studies on both suspension and tablet formulations.

## **Table 2: Phase 1 Safety & Tolerability in Healthy Adults**



Adverse Event Profile	Observation
Overall Tolerability	Ensitrelvir was well-tolerated following single and multiple oral doses.[9][16]
Severity of AEs	Most treatment-related adverse events were mild in severity and resolved without treatment. [9][11]
Common AEs	Transient decreases in high-density lipoprotein (HDL) and increased blood triglycerides.[1][17]
Serious AEs	No serious treatment-emergent adverse events were reported in the tablet formulation study.[15]
Dose Adjustment	Results suggest no necessity for dose adjustment based on age, sex, race, or food intake.[11][16]

Table 3: Phase 2a/2b Virological Efficacy in COVID-19 Patients



Endpoint	Phase 2a Results	Phase 2b Results
Study Population	47 patients (ITT) with mild-to- moderate COVID-19 or asymptomatic infection.[12]	341 patients (ITT) with mild-to- moderate COVID-19 during the Omicron wave.[14]
Change in Viral Titer (Day 4)	250 mg dose: -2.81 log10 TCID50/mL (vs1.54 for placebo; P=0.0083).[12]	Both doses: -0.41 log10 TCID50/mL greater reduction than placebo (P < 0.0001).[14]
Change in Viral RNA (Day 4)	1.4 to 1.5 log10 copies/mL greater reduction versus placebo.[12][13]	Significant reduction consistent with Phase 2a findings.[10]
Time to Viral Clearance	Median time to infectious viral clearance decreased by approximately 50 hours.[13]	N/A
Symptom Resolution	An improving trend was noted in the total score of 12 COVID-19 symptoms.[10]	No significant difference in the total symptom score, but significant improvement in respiratory and acute symptom sub-scores.[14]

# Table 4: Phase 2b Safety & Tolerability in COVID-19

**Patients** 

Adverse Event (AE) Profile	Placebo (n=111)	Ensitrelvir 125 mg (n=114)	Ensitrelvir 250 mg (n=116)
Treatment-Emergent AEs (Any)	31.2%	34.3%	42.9%
Treatment-Related AEs	5.0%	13.6%	22.1%
AE Severity	Most AEs were mild in severity.[14][18]	Most AEs were mild in severity.[14][18]	Most AEs were mild in severity.[14][18]
Deaths	0	0	0



Data from the Phase 2b study as reported by Mukae et al. and sourced from medRxiv pre-print. [10]

### Conclusion

The early-phase clinical trial results for **Ensitrelvir Fumarate** demonstrate a promising profile for an oral antiviral agent against SARS-CoV-2. Phase 1 studies in healthy adults established that Ensitrelvir is well-tolerated and possesses favorable pharmacokinetic properties, including a long half-life that supports a once-daily dosing regimen.[9] Phase 2 trials in patients with mild-to-moderate COVID-19 confirmed its potent antiviral activity, showing a rapid and significant reduction in both viral titer and viral RNA compared to placebo.[10][13] While the effect on the total score of symptoms was not statistically significant in the Phase 2b study, improvements in key respiratory symptoms were observed.[14] The safety profile remains acceptable, with most adverse events being mild.[14][18] These collective findings supported the continued development of Ensitrelvir in larger Phase 3 trials for the treatment of COVID-19.[10]

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